Flumethiazide

Diuretic pharmacology Electrolyte excretion Dose-response

Flumethiazide (CAS 148-56-1) is a first-generation benzothiadiazine diuretic distinguished by its 6-trifluoromethyl group. Unlike chlorothiazide, it shows negligible carbonic anhydrase inhibition—minimal urinary bicarbonate/pH alteration—delivering a cleaner diuretic profile for acid-base-sensitive protocols. It preserves GFR and renal plasma flow during robust natriuresis, ideal for CHF models where renal perfusion must remain stable. The validated 1.6:1 potency ratio (800 mg flumethiazide ≈ 500 mg chlorothiazide) enables precise inter-thiazide dose calibration. Its alkaline degradation to a,a,a-trifluoro-3-amino-4,6-disulfamoyltoluene positions it as a model for benzothiadiazine stability and analytical method validation.

Molecular Formula C8H6F3N3O4S2
Molecular Weight 329.3 g/mol
CAS No. 148-56-1
Cat. No. B1672884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumethiazide
CAS148-56-1
SynonymsFlumethiazide;  NSC 44626;  NSC-44626;  NSC44626
Molecular FormulaC8H6F3N3O4S2
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1NC=NS2(=O)=O)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C8H6F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-3H,(H,13,14)(H2,12,15,16)
InChIKeyRGUQWGXAYZNLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySPARINGLY SOL IN WATER;  50 MG/ML IN BOILING WATER WITH DECOMP;  PRACTICALLY INSOL IN ETHYL ACETATE, METHYL ETHYL KETONE, BENZENE, TOLUENE;  SOL IN METHANOL, ETHANOL, DIMETHYL FORMAMIDE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flumethiazide Procurement Guide: Baseline Identification and Comparator Landscape


Flumethiazide (CAS 148-56-1) is a benzothiadiazine derivative and a first-generation thiazide diuretic that inhibits sodium-chloride cotransport in the distal convoluted tubule, increasing excretion of sodium, chloride, and water [1]. It contains a trifluoromethyl group at the 6-position, distinguishing it structurally from chlorothiazide, which bears a chlorine atom at the same position [2]. Flumethiazide was introduced in 1959 and remains a reference compound in diuretic pharmacology research [3].

Why Flumethiazide Cannot Be Substituted with Chlorothiazide or Hydrochlorothiazide in Research Protocols


Flumethiazide's trifluoromethyl substitution imparts distinct physicochemical and pharmacological properties relative to chlorothiazide and hydrochlorothiazide [1]. While its natriuretic potency approximates that of chlorothiazide at equivalent doses, flumethiazide produces a less pronounced increase in urinary bicarbonate and pH, indicating reduced carbonic anhydrase inhibitory activity [2]. This differential electrolyte excretion profile may confound studies where precise control of acid-base balance is critical [3]. Furthermore, flumethiazide exhibits a specific stability liability in alkaline solutions that its analogs do not share, precluding direct substitution in certain formulation contexts [4].

Quantitative Differentiation Evidence for Flumethiazide Against Chlorothiazide, Hydrochlorothiazide, and Hydroflumethiazide


Equivalent Natriuretic Potency at a 1.6:1 Dose Ratio vs. Chlorothiazide

Flumethiazide demonstrates diuretic efficacy equivalent to chlorothiazide but at a lower mg dose. A dose of 800 mg flumethiazide produced the same weight loss and diuretic response as 500 mg chlorothiazide in ambulatory cardiac patients [1]. This represents a potency ratio of 1.6:1 (chlorothiazide:flumethiazide), confirming that flumethiazide achieves comparable natriuresis with reduced compound mass. The maximum effective daily dose of flumethiazide was 2 g, beyond which no additional weight loss occurred [1].

Diuretic pharmacology Electrolyte excretion Dose-response

Reduced Bicarbonate Excretion: Less Carbonic Anhydrase Inhibition than Chlorothiazide

In a controlled head-to-head comparison, 1 g doses of flumethiazide and chlorothiazide were administered to human subjects. While potassium excretion increased significantly with both drugs, only chlorothiazide produced a statistically significant increase in urinary pH and bicarbonate excretion [1]. Flumethiazide's effect on pH and bicarbonate was not significant, indicating substantially less carbonic anhydrase inhibitory activity [1]. In vitro studies confirm that flumethiazide exhibits relatively little inhibition of carbonic anhydrase compared to acetazolamide [2].

Carbonic anhydrase inhibition Acid-base balance Electrolyte pharmacology

Preserved Glomerular Filtration Rate During Chronic Therapy

In both short-term and long-term studies of patients with congestive heart failure, flumethiazide produced no significant change in glomerular filtration rate, renal plasma flow, or blood pressure while maintaining a marked natriuretic effect [1]. This hemodynamic neutrality distinguishes flumethiazide from certain other diuretics that may alter renal perfusion parameters. Therapeutic doses ranged from 200 to 2000 mg, with sodium excretion comparable to that achieved with chlorothiazide [1].

Renal hemodynamics Congestive heart failure Long-term safety

Hydroflumethiazide (Dihydro Derivative) Reduces Potassium Loss by 31-47% vs. Baseline

Hydroflumethiazide, the 3,4-dihydro derivative of flumethiazide, demonstrates a quantifiable potassium-sparing advantage over hydrochlorothiazide. In healthy subjects, mean 24-hour urinary potassium excretion increased by 31% after the first dose (P<0.05) and by 47% after the fourth dose (P<0.05) [1]. While flumethiazide itself exhibits reduced potassium excretion relative to chlorothiazide [2], hydroflumethiazide was specifically developed to further minimize kaluresis without compromising natriuretic efficacy [3]. A controlled double-blind trial confirmed that hydroflumethiazide produces less urinary potassium loss than hydrochlorothiazide at equivalent natriuretic doses [3].

Potassium-sparing Hydroflumethiazide Electrolyte safety

Alkaline Instability: Flumethiazide Degrades to a,a,a-Trifluoro-3-amino-4,6-disulfamoyltoluene

Flumethiazide is unstable in alkaline solutions, undergoing conversion to its precursor a,a,a-trifluoro-3-amino-4,6-disulfamoyltoluene [1]. This degradation pathway is not observed with hydrochlorothiazide or chlorothiazide under comparable conditions, representing a critical handling consideration unique to flumethiazide. Additionally, flumethiazide is sparingly soluble in water (50 mg/mL in boiling water with decomposition) and practically insoluble in ethyl acetate, methyl ethyl ketone, benzene, and toluene [1].

Stability Degradation Formulation chemistry

Validated Application Scenarios for Flumethiazide in Research and Industrial Settings


Congestive Heart Failure Research Requiring Preserved Renal Hemodynamics

Flumethiazide's demonstrated ability to maintain glomerular filtration rate and renal plasma flow while producing robust natriuresis [1] makes it the preferred thiazide for congestive heart failure models where renal perfusion must remain stable. Protocols using chlorothiazide may introduce confounding hemodynamic variables.

Electrolyte Excretion Studies Minimizing Carbonic Anhydrase Interference

When experimental design requires diuretic action without significant carbonic anhydrase inhibition, flumethiazide's negligible effect on urinary bicarbonate and pH [2] provides a cleaner pharmacological profile than chlorothiazide, which significantly alters acid-base parameters.

Dose-Response Potency Benchmarking in Thiazide Comparative Studies

The established 1.6:1 potency ratio between flumethiazide (800 mg) and chlorothiazide (500 mg) [3] provides a validated reference point for inter-thiazide potency comparisons. Researchers can use this ratio to calibrate dose-equivalence when designing crossover or substitution protocols.

Alkaline-Sensitive Formulation Development and Stability Testing

Flumethiazide's specific alkaline degradation pathway to a,a,a-trifluoro-3-amino-4,6-disulfamoyltoluene [4] positions it as a model compound for studying benzothiadiazine ring stability and for validating analytical methods that detect degradation products in thiazide formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flumethiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.